molecular formula C19H23N3O5S2 B2765443 N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-70-9

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2765443
CAS RN: 872862-70-9
M. Wt: 437.53
InChI Key: QTZXWZVWPZHFGK-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique structure, which makes it a promising candidate for a variety of biological and chemical studies.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation. This catalysis is notable for its application in coupling reactions with (hetero)aryl chlorides, which have historically presented challenges in Cu-catalyzed processes. The system shows remarkable versatility, accommodating a broad spectrum of (hetero)aryl chlorides alongside a wide array of aromatic and aliphatic primary amides, resulting in good to excellent yields. Furthermore, it enables the arylation of lactams and oxazolidinones, and has demonstrated capability in intramolecular cross-coupling products (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach has been developed for producing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the Meinwald rearrangement and introduces a new sequence for rearranging these compounds into both anthranilic acid derivatives and oxalamides. This synthesis route is both operationally simple and high yielding, offering a valuable formula for creating these compounds (Mamedov et al., 2016).

Pharmaceutical Compound Library Screening

N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide was identified as a potent ligand for copper‐catalyzed C−O cross‐couplings through the screening of a typical pharmaceutical compound library combined with high-throughput screening. This discovery underscores the potential of leveraging molecular diversity within pharmaceutical libraries for uncovering new ligand structures, enhancing the efficiency of creating biarylethers and phenols under mild conditions (Chan et al., 2019).

Conducting Copolymers Synthesis

The electrochemical copolymerization of thiophene derivatives with 3,4-ethylenedioxythiophene has been explored, revealing the synthesis and characterization of conducting copolymers. These materials were analyzed using various techniques, including cyclic voltammetry, Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis. Their conductivity was measured, showcasing the potential of these copolymers in electronic and optoelectronic applications (Turac, Sahmetlioglu, & Toppare, 2014).

Enhancement of Catalytic Activity

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been shown to significantly enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This advancement allows for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, demonstrating high efficiency at low catalyst loadings and temperatures. The use of N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand yields better results for coupling with more sterically hindered acyclic secondary amines, further illustrating the versatility and utility of these compounds in pharmaceutical and chemical synthesis (Bhunia, Kumar, & Ma, 2017).

properties

IUPAC Name

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-14-5-7-16(8-6-14)29(25,26)22-9-3-10-27-17(22)13-21-19(24)18(23)20-12-15-4-2-11-28-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXWZVWPZHFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(thiophen-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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